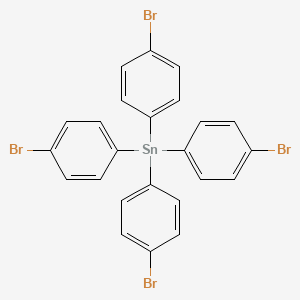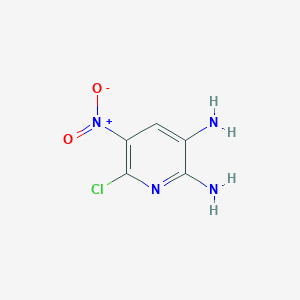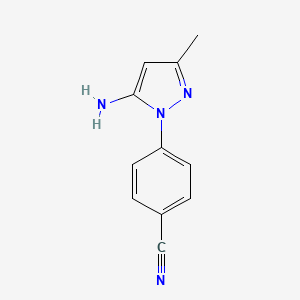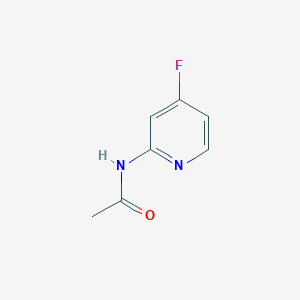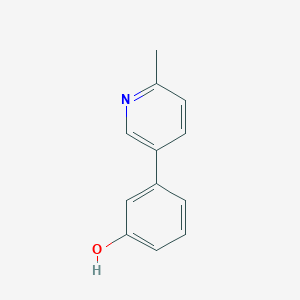
3-(6-Methylpyridin-3-YL)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Methylpyridin-3-YL)phenol is an organic compound with the molecular formula C12H11NO and a molecular weight of 185.22 g/mol It is characterized by a phenol group attached to a pyridine ring, which is substituted with a methyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methylpyridin-3-YL)phenol can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzaldehyde with 6-methylpyridine under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve multi-step processes that include the preparation of intermediate compounds. For example, a five-step process for preparing related compounds involves the conversion of 4-(methylthio)benzyl alcohol to 4-(methylthio)benzyl chloride, followed by further reactions to yield the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-Methylpyridin-3-YL)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The phenol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can produce various substituted phenols .
Applications De Recherche Scientifique
3-(6-Methylpyridin-3-YL)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and inhibition.
Industry: It can be used in the production of materials with specific chemical properties
Mécanisme D'action
The mechanism of action of 3-(6-Methylpyridin-3-YL)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methyl group on the pyridine ring can also affect the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol, which share the pyridine ring structure but differ in the position of the hydroxyl group .
Uniqueness
3-(6-Methylpyridin-3-YL)phenol is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and binding properties compared to other pyridinols .
Propriétés
Formule moléculaire |
C12H11NO |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
3-(6-methylpyridin-3-yl)phenol |
InChI |
InChI=1S/C12H11NO/c1-9-5-6-11(8-13-9)10-3-2-4-12(14)7-10/h2-8,14H,1H3 |
Clé InChI |
ZRQSGDKKGJWFHT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C=C1)C2=CC(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


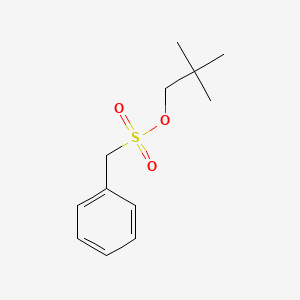




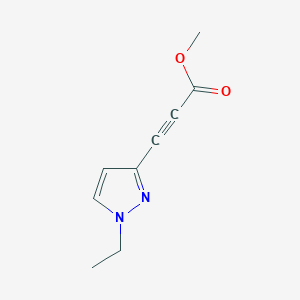
![[(5-Bromofuran-2-yl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13150857.png)
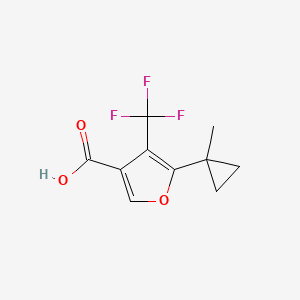
![1-[(Benzyloxy)carbonyl]-3,4-dimethylpyrrolidine-3-carboxylic acid](/img/structure/B13150868.png)
![(1R)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol](/img/structure/B13150874.png)
